molecular formula C8H12N2O4 B1432986 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid CAS No. 1423029-75-7

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

Cat. No. B1432986
CAS RN: 1423029-75-7
M. Wt: 200.19 g/mol
InChI Key: UUJXWVUCKZJSNR-UHFFFAOYSA-N
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Description

“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid” is a synthetic compound with the CAS Number: 1423029-75-7 . It has a molecular weight of 200.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O4/c1-8(4-2-3-5(11)12)6(13)9-7(14)10-8/h2-4H2,1H3,(H,11,12)(H2,9,10,13,14) . This compound contains a total of 26 bonds, including 14 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds . It also contains 1 five-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .

Scientific Research Applications

Chemical Synthesis and Modification

  • 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid is used in the synthesis of various chemical compounds. For instance, it has been involved in the creation of a new triazafulvalene system through the cycloaddition process, followed by substitution with aromatic or heteroaromatic amines (Uršič, Svete, & Stanovnik, 2010). This process highlights its utility in constructing complex chemical structures.

Structural and Conformational Studies

  • The compound has been a focus in structural studies, particularly in understanding stereochemistry and molecular configurations. For example, a study detailed the stereochemistry of different diastereomers of a related compound, enhancing understanding of side reactions in cyclopeptide synthesis (Rolland et al., 2001). Such studies are crucial for the development of new synthetic methods and understanding molecular behavior.

Pharmaceutical Applications

  • Research into 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid has extended to pharmaceutical applications. For instance, it has been used in the enantioselective synthesis of neuroexcitant compounds, demonstrating its potential in developing neuroactive drugs (Pajouhesh et al., 2000). This highlights its role in creating therapeutically significant molecules.

Taste Modulation

  • In a unique application, a derivative of this compound has been identified as a taste modulator, particularly enhancing certain sensory attributes in food (Kunert, Walker, & Hofmann, 2011). This suggests its potential in food science for developing new flavors or enhancing existing ones.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(4-2-3-5(11)12)6(13)9-7(14)10-8/h2-4H2,1H3,(H,11,12)(H2,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJXWVUCKZJSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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